![molecular formula C18H16N4O3S B2840937 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1903685-12-0](/img/structure/B2840937.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The oxazepine and thiadiazole rings could also potentially undergo electrophilic substitution reactions .Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing benzo[d]thiazole and thiadiazole scaffolds exhibit promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. These compounds have been evaluated for their cytotoxic activity against mammalian cell lines at non-cytotoxic concentrations, highlighting their potential as selective antimicrobial agents without harming host cells (Palkar et al., 2017).
Anticancer Activity
Several studies have focused on the synthesis of novel compounds with thiadiazole, benzimidazole, and benzothiazole moieties for evaluating their anticancer activity. These compounds have shown significant efficacy against various cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Such research suggests the potential of these compounds in the development of new anticancer therapies (Tiwari et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes . Other potential targets include the Traf2- and Nck-interacting protein kinase (TNIK) , a downstream signal protein of the Wnt/β-catenin pathway, and Rho-associated protein kinases (ROCKs) .
Mode of Action
The compound interacts with its targets, leading to their inhibition. For instance, it inhibits PARP1, an enzyme that plays a crucial role in the repair of single-strand DNA breaks . The compound’s interaction with TNIK and ROCKs also results in their inhibition .
Biochemical Pathways
The inhibition of PARP1 by the compound affects the DNA repair process, potentially leading to the accumulation of DNA damage and cell death, particularly in cancer cells . The inhibition of TNIK affects the Wnt/β-catenin signaling pathway , while the inhibition of ROCKs has implications for various cellular processes, including cell contraction, motility, proliferation, and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of its targets, leading to potential therapeutic effects. For instance, the inhibition of PARP1 could lead to the accumulation of DNA damage in cancer cells, promoting their death . Similarly, the inhibition of TNIK and ROCKs could disrupt various cellular processes, potentially exerting anti-cancer effects .
properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17-11-25-16-4-2-1-3-13(16)10-22(17)8-7-19-18(24)12-5-6-14-15(9-12)21-26-20-14/h1-6,9H,7-8,10-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGGWNJZHOESFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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